N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide
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Overview
Description
N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide typically involves the construction of the imidazo[2,1-b]thiazole core followed by functionalization at the phenyl and propyl positions. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in solvents like acetic acid or water.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated derivatives, amines, thiols in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with alcohol or alkane groups, and substituted derivatives with various functional groups attached to the imidazo[2,1-b]thiazole core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an immunomodulatory agent.
Cisplatin: An anticancer agent that induces apoptosis through DNA crosslinking.
Sorafenib: A kinase inhibitor that targets multiple signaling pathways involved in cancer.
Uniqueness
N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide is unique due to its specific structural features and the ability to modulate multiple signaling pathways simultaneously . This makes it a promising candidate for the development of new therapeutic agents with broad-spectrum activities .
Biological Activity
N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{4}S
- Molecular Weight : 302.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Compounds with similar imidazo[2,1-b][1,3]thiazole structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can inhibit cell proliferation through apoptosis and cell cycle arrest mechanisms .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and cell signaling pathways. For example, some imidazo[2,1-b][1,3]thiazole derivatives have demonstrated the ability to inhibit Aurora-A kinase and topoisomerase II, both critical targets in cancer therapy .
- Protein Aggregation Modulation : Recent research suggests that imidazo[2,1-b][1,3]thiazole derivatives can influence protein aggregation processes associated with neurodegenerative diseases by stabilizing nonaggregated states of proteins like alpha-synuclein .
Antitumor Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 14.31 ± 0.90 | Induces apoptosis |
Similar Derivative | A549 | 7.01 ± 0.60 | Inhibits proliferation |
Similar Derivative | MCF-7 | 8.55 ± 0.35 | Topoisomerase II inhibition |
Study on Anticancer Properties
In a study conducted by Wang et al., various imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the phenyl ring significantly influenced biological activity .
Neuroprotective Effects
Research published in Nature Reviews explored the neuroprotective properties of imidazo[2,1-b][1,3]thiazole compounds in models of Alzheimer's disease. The findings demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models by modulating protein interactions within neuronal cells .
Properties
CAS No. |
65743-83-1 |
---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propyl]acetamide |
InChI |
InChI=1S/C16H17N3OS/c1-11(9-17-12(2)20)13-3-5-14(6-4-13)15-10-19-7-8-21-16(19)18-15/h3-8,10-11H,9H2,1-2H3,(H,17,20) |
InChI Key |
VGDGEWKQJJXCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Origin of Product |
United States |
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